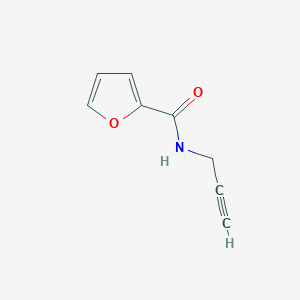

N-Propargylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h1,3-4,6H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEMSDOMAWYRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Propargylfuran 2 Carboxamide and Its Analogs

Retrosynthetic Analysis of N-Propargylfuran-2-carboxamide

Retrosynthetic analysis is a problem-solving technique in which a target molecule is mentally broken down into simpler, commercially available precursors. scitepress.orgjournalspress.com This process involves "disconnections," which are the reverse of known chemical reactions. amazonaws.comresearchgate.net

Disconnection at the Amide Bond

For this compound, the most logical and common retrosynthetic step is the disconnection of the carbon-nitrogen (C-N) amide bond. amazonaws.comresearchgate.net This is a strategic choice as amide bonds are reliably formed through a variety of well-established reactions. numberanalytics.com This disconnection breaks the molecule into two conceptual fragments, known as synthons: an acyl cation synthon derived from the furan-2-carbonyl portion and a propargylamine-based nucleophilic synthon.

Consideration of Furan (B31954) and Propargyl Precursors

The conceptual synthons generated from the disconnection must be equated to real-world, stable chemical reagents known as synthetic equivalents. The furan-2-carbonyl synthon's synthetic equivalent is furan-2-carboxylic acid or, more commonly, its more reactive derivative, furan-2-carbonyl chloride. mdpi.comnih.gov The nucleophilic synthon derived from the propargyl portion corresponds directly to the commercially available starting material, propargylamine (B41283).

Direct Amidation Approaches

The forward synthesis, guided by the retrosynthetic analysis, involves the direct formation of the amide bond between the furan and propargyl precursors. This method, known as direct amidation, is a cornerstone of organic synthesis. mdpi.comencyclopedia.pub

Coupling of Furan-2-carboxylic Acid with Propargylamine

The direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. orgoreview.commychemblog.com To overcome this, the carboxylic acid must first be "activated." A more direct approach involves using a more reactive acid derivative, such as an acyl chloride. For instance, this compound has been synthesized by the dropwise addition of furoyl chloride to a solution of propargylamine and a base like triethylamine (B128534) in a suitable solvent.

Use of Activating Agents (e.g., DCC, HATU)

When starting from the carboxylic acid, coupling agents are essential to facilitate amide bond formation. mdpi.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine. orgoreview.comchemistrysteps.com

Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic coupling agent that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. libretexts.orgyoutube.com The amine then attacks this intermediate to form the amide, generating dicyclohexylurea (DCU) as a byproduct. orgoreview.comkhanacademy.org

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a more modern and highly efficient coupling reagent. highfine.comwikipedia.org It reacts with the carboxylic acid to form an activated OAt-ester. wikipedia.orgcommonorganicchemistry.com HATU is often preferred for its high coupling efficiency, rapid reaction rates, and ability to suppress side reactions and racemization, especially in sterically hindered cases. highfine.compeptide.com

| Activating Agent | Abbreviation | Mechanism Highlights | Key Byproduct | Advantages/Disadvantages |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. libretexts.org | Dicyclohexylurea (DCU) | Effective and inexpensive, but the DCU byproduct can be difficult to remove. analis.com.my |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Forms a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.com | Tetramethylurea | High efficiency, fast reactions, low racemization. highfine.com More expensive than DCC. |

Solvent and Temperature Optimization

The success of the coupling reaction is highly dependent on the reaction conditions. numberanalytics.com

Solvent: The choice of solvent is critical for ensuring the solubility of reactants and influencing reaction rates. Common solvents for amide coupling are polar aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF). analis.com.myucl.ac.ukmdpi.com DCM is frequently used due to its inertness and ease of removal post-reaction. mdpi.comgoogle.com

Temperature: Temperature control is crucial for managing the reaction rate and minimizing potential side reactions. Many amide coupling procedures are initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction upon addition of the coupling agent. nih.gov The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion. mdpi.comanalis.com.my Optimization of these parameters is key to achieving high yields and purity of the final product. rsc.orgrsc.org

| Parameter | Common Choices | Rationale/Considerations |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Must dissolve reactants and be largely inert. Aprotic polar solvents are standard. ucl.ac.uknih.gov |

| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) | Initial cooling controls the reaction rate and minimizes side products. Warming to room temperature drives the reaction to completion. nih.govanalis.com.my |

| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Used to neutralize the acid formed during the reaction, particularly when starting from an acyl chloride or using hydrochloride salts of amines. mdpi.comnih.gov |

Amidation using Furan-2-carbonyl Halides

A primary and straightforward method for synthesizing this compound involves the acylation of propargylamine with a furan-2-carbonyl halide, most commonly furan-2-carbonyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.

The process involves the dropwise addition of furan-2-carbonyl chloride to a stirred solution of propargylamine and a tertiary amine base, such as triethylamine (Et3N), in a suitable solvent like dichloromethane (CH2Cl2) at a reduced temperature (e.g., 0 °C). core.ac.ukmdpi.com The reaction is then allowed to warm to room temperature and stirred for several hours to ensure completion. core.ac.uk The use of a base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, thus driving the equilibrium towards product formation. core.ac.ukmdpi.com Following the reaction, a standard workup procedure involving washing with dilute acid, saturated sodium carbonate solution, and brine is employed to purify the product. mdpi.com This method is often favored for its high yields and the ready availability of the starting materials. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with a 94% yield using this approach. mdpi.com

Table 1: Representative Conditions for Amidation using Furan-2-carbonyl Chloride

| Amine | Acyl Halide | Base | Solvent | Temperature | Yield | Reference |

| Propargylamine | Furan-2-carbonyl chloride | Triethylamine | Dichloromethane | 0 °C to r.t. | Not specified | core.ac.uk |

| 2,2-Diphenylethan-1-amine | Furan-2-carbonyl chloride | Triethylamine | Dichloromethane | Not specified | 93% | mdpi.com |

| 4-Bromoaniline | Furan-2-carbonyl chloride | Triethylamine | Dichloromethane | Room Temp. | 94% | mdpi.com |

Stepwise Synthesis Strategies

Stepwise approaches offer greater modularity in constructing this compound and its analogs, allowing for the introduction of various functionalities at different stages of the synthesis.

Functionalization of N-Unsubstituted Furan-2-carboxamides

This strategy involves the initial formation of a furan-2-carboxamide, which is subsequently N-alkylated with a propargyl group. The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, creating a nucleophilic species that can then react with an electrophile like propargyl bromide. For instance, the N-alkylation of pyrrole (B145914) derivatives, a related heterocyclic system, has been successfully achieved using sodium hydride (NaH) to deprotonate the nitrogen, followed by reaction with propargyl bromide. scielo.org.mx This method allows for the synthesis of a variety of N-substituted amides by simply changing the alkylating agent. The use of microwave irradiation in aqueous conditions has also been reported as a greener approach for the N-alkylation of nitrogen heterocycles with alkyl halides, offering advantages such as shorter reaction times and higher yields. researchgate.net

Modification of Propargyl-Containing Amides

An alternative stepwise route begins with a propargyl-containing amide, which is then modified to incorporate the furan-2-carboxamide moiety. This could involve, for example, a coupling reaction between a propargyl amide bearing a suitable functional group and a furan-containing species. While less common for the direct synthesis of the title compound, this approach is valuable for creating more complex analogs. For instance, a palladium-catalyzed transamidation procedure has been used to diversify C3-arylated benzofuran-2-carboxamides, demonstrating the potential for modifying existing amide structures. mdpi.comnih.gov

Novel Synthetic Routes and Green Chemistry Considerations

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally benign routes to amide bond formation, moving away from stoichiometric activating agents and harsh reaction conditions.

Catalytic Approaches to Amide Bond Formation

Direct catalytic amidation of carboxylic acids with amines represents a highly atom-economical approach, with water as the only byproduct. mdpi.com Various catalytic systems have been developed to facilitate this transformation, which typically requires high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com

Catalysts for this direct amidation can be based on a range of metals, including zirconium, which has shown particular effectiveness. core.ac.uk Boron-based catalysts have also been employed for the direct amidation of carboxylic acids. Organocatalysts, such as those based on diselenide, have also been developed for amidation reactions, offering metal-free alternatives. mdpi.com Another catalytic approach involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netjocpr.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Table 2: Catalytic Systems for Amide Bond Formation

| Carboxylic Acid | Amine | Catalyst/Reagent | Solvent | Key Features | Reference |

| Furoic acid | 1,4-Diaminobenzene | 1,1'-Carbonyldiimidazole (CDI) | THF | Activated carboxylic acid intermediate | nih.gov |

| Aromatic & Aliphatic Acids | Various Amines | Zirconium tetrachloride (ZrCl4) | Toluene | Effective for a range of substrates | core.ac.uk |

| Aromatic & Aliphatic Acids | Various Amines | Diselenide-based organocatalyst | Not specified | Metal-free, high yields | mdpi.com |

| Furoic acid | Furfurylamine | DMT/NMM/TsO⁻ or EDC | Dichloromethane | Microwave-assisted, good yields | researchgate.net |

Microwave-Assisted and Flow Chemistry Synthesis

Modern techniques such as microwave irradiation and flow chemistry are increasingly being applied to the synthesis of amides to enhance reaction rates, improve yields, and facilitate greener processes. acs.orgindianchemicalsociety.com

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture. indianchemicalsociety.comarabjchem.orgresearchgate.net This technique has been successfully used for the synthesis of furan-containing amides and esters. researchgate.net For example, the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide was achieved in good yield under microwave irradiation in the presence of coupling reagents. researchgate.net Microwave-assisted synthesis is often considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions. indianchemicalsociety.comresearchgate.net

Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.org A "flow-to-flow" methodology has been developed for amide synthesis using a recyclable coupling agent, 2,2'-dipyridyldithiocarbonate (DPDTC), which generates thioesters in a plug flow reactor that can then be reacted with amines to form amides. acs.org This approach has been used to synthesize a variety of amides in high yields. acs.org The use of continuous flow technology has also been applied to the synthesis of furan-based poly(ester amide)s, highlighting its potential for producing furan-containing polymers in an eco-friendly manner. acs.org

Biocatalytic Pathways for Amide Synthesis

The synthesis of amide bonds is a cornerstone of pharmaceutical chemistry, and the growing demand for sustainable manufacturing has spurred significant interest in biocatalytic methods. rsc.orgrsc.org Enzymes offer a green alternative to conventional chemical synthesis, operating under mild aqueous conditions, often with high selectivity, thereby reducing waste and circumventing the need for protecting groups. rsc.orgrsc.org For a target molecule like this compound, several enzymatic strategies are applicable, primarily involving hydrolases or ATP-dependent enzymes. rsc.orgnih.gov

Hydrolase-Catalyzed Amidation: Hydrolases, particularly lipases and proteases, are versatile biocatalysts capable of forming amide bonds, typically through the aminolysis of an ester precursor. acs.orgwhiterose.ac.uk Lipase (B570770) B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435), is widely used due to its broad substrate scope and stability. researchgate.netnih.govmdpi.com The synthesis of this compound via this route would likely proceed in a two-step, one-pot reaction. First, furan-2-carboxylic acid is esterified, for instance, to methyl furan-2-carboxylate. Subsequently, propargylamine is introduced, and the lipase catalyzes the aminolysis of the ester to yield the final amide product. whiterose.ac.uk This approach has been successfully applied to the synthesis of various propargyl amides and other complex amides. whiterose.ac.uk The reaction equilibrium can be shifted towards synthesis by conducting the reaction in low-water organic solvents or by using an excess of one of the reactants. rsc.orgacs.org A sustainable enzymatic strategy using CALB in a green solvent like cyclopentyl methyl ether has been developed for preparing diverse amides from free carboxylic acids and various amines, achieving excellent yields without extensive purification. mdpi.com

ATP-Dependent Enzymatic Synthesis: Nature employs several ATP-dependent enzyme families to construct amide bonds, and these are increasingly being harnessed for synthetic chemistry. rsc.orgnih.gov These enzymes offer the advantage of performing the reaction in a fully aqueous medium. acs.org

Amide Bond Synthetases (ABSs): These enzymes catalyze amide formation from a carboxylic acid and an amine by utilizing ATP. researchgate.netresearchgate.net The reaction proceeds through an acyl-adenylate intermediate, which then reacts directly with the amine nucleophile within the same active site. rsc.orgresearchgate.net For example, the ABS McbA from Marinactinospora thermotolerans has shown promiscuity for both its carboxylic acid and amine substrates, making it a candidate for synthesizing non-natural amides like this compound. rsc.orgresearchgate.net

Carboxylic Acid Reductases (CARs): While their primary function is the reduction of carboxylic acids to aldehydes, CARs have been shown to possess promiscuous amidation activity. polimi.it In the absence of the reductase cofactor (NADPH), CARs can catalyze the ATP-dependent formation of an acyl-adenylate intermediate, which can then be intercepted by an amine to form an amide bond. This method has been successfully applied to the synthesis of the anticonvulsant ilepcimide (B1204553) with high conversion rates. polimi.it

Two-Enzyme Cascades (CoA Ligase/N-Acyltransferase): A common biosynthetic strategy involves the activation of a carboxylic acid to its coenzyme A (CoA) thioester by a CoA ligase, at the expense of ATP. rsc.org A subsequent N-acyltransferase (NAT) enzyme then transfers the acyl group from the CoA-thioester to an amine, forming the amide. By combining CoA ligases and NATs with desired substrate specificities, non-natural biocatalytic pathways can be constructed to access a diverse range of amides. researchgate.net

The selection of a specific biocatalytic pathway depends on factors such as substrate availability (acid vs. ester), desired reaction conditions (aqueous vs. organic solvent), and the need for cofactor recycling systems for ATP-dependent enzymes. rsc.orgacs.org

Table 1: Comparison of Biocatalytic Strategies for Amide Synthesis

| Strategy | Enzyme Class | Mechanism | Typical Precursors | Key Advantages | Key Challenges |

|---|---|---|---|---|---|

| Ester Aminolysis | Hydrolases (e.g., Lipases like CALB) | Formation of acyl-enzyme intermediate followed by aminolysis | Carboxylic Ester + Amine | No cofactor needed; robust and versatile enzymes; works with free acids. whiterose.ac.ukmdpi.com | Often requires organic solvents; equilibrium-limited. rsc.orgrsc.org |

| Direct Amidation | Amide Bond Synthetases (ABSs) | ATP-dependent activation to acyl-adenylate, followed by direct amidation. rsc.org | Carboxylic Acid + Amine | High atom economy; occurs in aqueous media. acs.orgresearchgate.net | Requires ATP and recycling system; enzyme specificity can be limiting. rsc.org |

| Promiscuous Amidation | Carboxylic Acid Reductases (CARs) | ATP-dependent formation of acyl-adenylate intermediate, intercepted by amine. polimi.it | Carboxylic Acid + Amine | Exploits promiscuity of a known enzyme class; aqueous conditions. polimi.it | Side reactions possible if reductase cofactor is present; requires ATP recycling. polimi.it |

| Two-Enzyme Cascade | CoA Ligase + N-Acyltransferase (NAT) | ATP-dependent formation of acyl-CoA thioester, followed by NAT-catalyzed amidation. researchgate.net | Carboxylic Acid + Amine | Modular approach allows for pathway construction; aqueous conditions. researchgate.net | Requires two enzymes and two cofactors (ATP, CoA) plus recycling systems. rsc.org |

Scalability and Process Optimization for Academic Production

Transitioning a synthetic procedure from a small-scale discovery experiment to a reliable academic production method requires systematic optimization of various reaction parameters. The goal in an academic setting is often to maximize yield and purity using readily available equipment and reagents, while ensuring the process is robust and reproducible. For the synthesis of this compound, optimization strategies would differ slightly depending on whether a conventional or biocatalytic route is chosen.

General Optimization Strategies: A common, though not always most efficient, approach is the "One Factor At a Time" (OFAT) method, where individual parameters like temperature, concentration, and catalyst loading are optimized sequentially. acs.org A more systematic and powerful method is the Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction space and a more robust optimal point. acs.org

Key Parameters for Optimization: For a standard chemical synthesis, such as coupling furan-2-carbonyl chloride with propargylamine, optimization would focus on:

Stoichiometry: Fine-tuning the ratio of propargylamine and the acylating agent.

Base: Evaluating different organic or inorganic bases and their equivalents.

Solvent: Screening various solvents to improve solubility and reaction rate.

Temperature and Time: Studying the effect of temperature on reaction speed and byproduct formation to determine the optimal balance for reaction time. acs.org

Optimization of Biocatalytic Processes: For a biocatalytic synthesis, such as the lipase-catalyzed route, optimization involves a different set of parameters:

Enzyme Loading: Determining the minimum amount of biocatalyst required for efficient conversion.

Temperature: Identifying the optimal temperature for enzyme activity and stability. nih.gov

pH: For aqueous or biphasic systems, the pH of the aqueous buffer is critical for enzyme performance. polimi.itnih.gov

Water Activity/Solvent: In organic media, the amount of water can dramatically affect lipase activity and the reaction equilibrium. whiterose.ac.uk Using green solvents is also a key consideration. mdpi.com

Immobilization: Using an immobilized enzyme, such as Novozym 435, greatly simplifies scale-up by allowing for easy removal of the catalyst from the reaction mixture and potential for its reuse over multiple batches. researchgate.netmdpi.com

Academic Scale-Up: Scaling up in an academic lab (e.g., to the 1-10 gram scale) requires consideration of practical issues like mixing efficiency, heat transfer, and purification. For biocatalytic reactions, this can involve moving from small vials to larger stirred-tank reactors. Continuous flow chemistry is an advanced strategy that can facilitate scalability, offering excellent control over reaction parameters and potentially higher space-time yields. beilstein-journals.orgchemrxiv.org For instance, a continuous enzymatic process using a membrane reactor has been used for the multi-kilogram synthesis of chiral alcohols, demonstrating the potential for significant scale-up. mdpi.com Even on a smaller academic scale, automated systems can be used to efficiently optimize and perform reactions. beilstein-journals.org A semipreparative scale (3 mmol) enzymatic cascade for producing propargylic amines has been demonstrated, showing a clear pathway from milligram to gram-scale production in a research setting. nih.gov

Table 2: Key Parameters for Process Optimization in an Academic Setting

| Parameter | Optimization Goal | Common Methods/Considerations |

|---|---|---|

| Catalyst Loading | Minimize cost and simplify work-up while maintaining a high reaction rate. | Screen a range of loadings; for biocatalysts, consider enzyme immobilization for reuse. mdpi.com |

| Reagent Stoichiometry | Maximize conversion of the limiting reagent; minimize excess reagents to simplify purification. | Titrate equivalents of one reagent against another. |

| Temperature | Find the optimal balance between reaction rate, catalyst stability (especially for enzymes), and selectivity. nih.gov | Screen a range of temperatures; monitor for byproduct formation at higher temperatures. |

| Solvent/Medium | Ensure reactant solubility, enhance reaction rate, and facilitate product isolation. Prioritize green solvents. mdpi.com | Screen a panel of solvents; for biocatalysis, optimize buffer pH and water activity. polimi.itnih.gov |

| Reaction Time | Determine the minimum time required for maximum conversion to improve throughput. | Monitor reaction progress over time using techniques like TLC or HPLC. acs.org |

| Mixing/Agitation | Ensure homogeneity, especially in heterogeneous reactions (e.g., with an immobilized enzyme). | Evaluate different stirring speeds; consider mechanical vs. magnetic stirring for larger volumes. |

Chemical Reactivity and Transformation Studies of N Propargylfuran 2 Carboxamide

Reactions Involving the Furan (B31954) Ring System

The furan ring in N-Propargylfuran-2-carboxamide is an electron-rich aromatic system, making it susceptible to various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the 2-carboxamide substituent.

Electrophilic Aromatic Substitution (EAS) on the Furan Core

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. pearson.comchemicalbook.com The preferred site of electrophilic attack on the furan ring is the C5 position (alpha to the oxygen and para to the carboxamide group) due to the greater stabilization of the cationic intermediate through resonance. pearson.comchemicalbook.comquora.com The carboxamide group at the C2 position is a deactivating group, which withdraws electron density from the ring and can influence the rate and regioselectivity of EAS reactions. libretexts.org

Halogenation: Furan reacts with halogens like bromine to yield 2-bromofuran under mild conditions. pearson.com For this compound, halogenation would be expected to occur primarily at the C5 position. Reagents such as N-bromosuccinimide (NBS) are often used for regioselective bromination of aromatic compounds. nih.gov

Nitration: Nitration of furan derivatives can be achieved using reagents like acetyl nitrate. The reaction is expected to yield the 5-nitro derivative of this compound.

Sulfonation: Sulfonation can be carried out using reagents such as sulfur trioxide-pyridine complex. The primary product would likely be the this compound-5-sulfonic acid.

A summary of predicted EAS reactions on this compound is presented below:

| Reaction | Reagent | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-propargylfuran-2-carboxamide |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 5-Nitro-N-propargylfuran-2-carboxamide |

| Sulfonation | Sulfur trioxide-pyridine (SO₃·py) | This compound-5-sulfonic acid |

The regioselectivity of electrophilic aromatic substitution on the furan core of this compound is governed by the electronic effects of both the oxygen heteroatom and the carboxamide substituent.

Oxygen Heteroatom: The oxygen atom donates a lone pair of electrons to the aromatic system, increasing the electron density, particularly at the C2 and C5 positions. This makes the furan ring highly activated towards electrophiles compared to benzene. pearson.comchemicalbook.com

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. acs.orgrsc.orgquora.com This reactivity is a key feature of furan chemistry, allowing for the synthesis of complex bicyclic structures. quora.comnih.gov Despite its aromatic character, the furan ring's relatively low resonance energy compared to benzene makes it more amenable to participating in such reactions. chemicalbook.com The presence of electron-withdrawing substituents, such as the carboxamide group in this compound, can influence the reactivity of the furan diene. rsc.org

Furan and its derivatives readily undergo [4+2] cycloaddition with singlet oxygen, which is typically generated photochemically. researchgate.netsemanticscholar.orgillinois.edu This reaction leads to the formation of an endoperoxide, a bicyclic adduct containing an oxygen bridge. researchgate.net

The reaction of this compound with singlet oxygen is expected to yield the corresponding endoperoxide. This reaction is a powerful tool for the oxidative functionalization of the furan ring. acs.org

Reaction Scheme: this compound + ¹O₂ → N-Propargyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxamide-2,3-endoperoxide

The endoperoxide cycloadducts derived from the reaction of furans with singlet oxygen are versatile intermediates that can be transformed into a variety of other functionalized molecules. researchgate.net For instance, hydrolysis of the endoperoxide can lead to the formation of 4-oxo-2-enal derivatives. researchgate.net Further reactions of these intermediates can provide access to a diverse range of complex organic structures. acs.org The specific functionalization pathways for the cycloadduct of this compound would depend on the reaction conditions and the reagents employed.

Ring Opening and Rearrangement Reactions

While studies focusing directly on this compound are limited, research on analogous furan-2-carboxamides and related structures provides insight into potential rearrangement and ring-opening pathways. The furan ring, though aromatic, can participate in reactions that lead to a loss of aromaticity and subsequent structural reorganization.

One relevant transformation is the oxidative rearrangement of furan-2-carboximidamides, which are structurally related to furan-2-carboxamides. Oxidation of furan-2-carboximidamides with reagents like (dicarboxyiodo)benzenes has been shown to yield N¹-acyl-N¹-(2-furyl)ureas through a carbodiimide intermediate. Subsequent thermolysis of these ureas results in the formation of 2-acylaminofurans rsc.org. The resulting N-(2-Furyl)acetamide can then undergo cycloaddition reactions with electron-deficient alkynes, which proceed via a spontaneous ring-opening of the initial cycloadduct to form substituted phenols rsc.org. This demonstrates that the furan-2-carboxamide skeleton can be a precursor to highly functionalized acyclic and non-furanoid cyclic systems through a sequence of rearrangement and ring-opening reactions.

| Precursor | Reagents/Conditions | Intermediate | Final Product | Ref. |

| Furan-2-carboximidamide | 1. (Dicarboxyiodo)benzene | N¹-acyl-N¹-(2-furyl)urea | 2-Acylaminofuran | rsc.org |

| N-(2-Furyl)acetamide | Electron-deficient alkyne | Cycloadduct | Substituted phenol | rsc.org |

Transition Metal-Catalyzed Functionalization of the Furan Ring

The furan ring in this compound is susceptible to functionalization through various transition metal-catalyzed reactions. These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

Direct C-H activation is a prominent strategy for functionalizing heteroaromatic rings, including furan. This approach avoids the need for pre-functionalization (e.g., halogenation or metallation) of the substrate, making it an atom-economical process. The C5 position of the furan ring in furan-2-carboxamide derivatives is the most electron-rich and sterically accessible site, making it the preferred location for electrophilic attack and C-H activation.

Palladium-catalyzed direct arylation is a well-established method for functionalizing furan rings. While specific studies on this compound are not extensively documented, research on related benzofuran-2-carboxamide systems demonstrates the feasibility of this approach. For instance, using an 8-aminoquinoline (AQ) directing group, the C3 position of the benzofuran scaffold can be efficiently arylated with various aryl and heteroaryl iodides using a Pd(OAc)₂ catalyst mdpi.com. This suggests that with an appropriate directing group strategy, selective C-H functionalization of the furan ring in this compound is achievable.

Furthermore, carbonate-promoted C-H carboxylation has been demonstrated for 2-furoate, converting it to furan-2,5-dicarboxylate stanford.edu. This reaction highlights the ability to functionalize the C5 position of a furan-2-carboxylic acid derivative, a structure closely related to the target molecule.

| Substrate Type | Position | Catalyst System | Coupling Partner | Product Type | Ref. |

| Benzofuran-2-carboxamide | C3 | Pd(OAc)₂ / AgOAc | Aryl Iodide | C3-Arylated Benzofuran | mdpi.com |

| 2-Furoate | C5 | Alkali Carbonate (promoter) | CO₂ | Furan-2,5-dicarboxylate | stanford.edu |

Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental in modern organic synthesis for forming C-C bonds nrochemistry.com. To apply these reactions to this compound, the furan ring would first need to be halogenated, typically at the C5 position, to create a suitable electrophilic partner. 5-Bromo-furan-2-carboxylic acid is a common starting material that can be converted to the corresponding N-propargyl amide.

This 5-bromo-N-propargylfuran-2-carboxamide could then readily participate in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki cross-coupling with an arylboronic acid would yield a 5-aryl-N-propargylfuran-2-carboxamide. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base (e.g., K₂CO₃, Cs₂CO₃) and are compatible with a wide range of functional groups nih.govyoutube.com. The efficiency and modularity of these reactions would allow for the synthesis of a diverse library of 5-substituted furan-2-carboxamide derivatives.

| Reaction Name | Substrate | Coupling Partner | Catalyst | Product |

| Suzuki Coupling | 5-Bromo-N-propargylfuran-2-carboxamide | Arylboronic Acid | Pd(PPh₃)₄ / Base | 5-Aryl-N-propargylfuran-2-carboxamide |

| Stille Coupling | 5-Bromo-N-propargylfuran-2-carboxamide | Organostannane | Pd(PPh₃)₄ | 5-Alkyl/Aryl-N-propargylfuran-2-carboxamide |

| Negishi Coupling | 5-Bromo-N-propargylfuran-2-carboxamide | Organozinc Reagent | Pd(0) or Ni(0) complex | 5-Alkyl/Aryl-N-propargylfuran-2-carboxamide |

Reactions of the Amide Functionality

The amide bond in this compound is a robust functional group, but it can undergo several important transformations, including hydrolysis, transamidation, and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield furan-2-carboxylic acid and propargylamine (B41283). This reaction is a fundamental transformation in organic chemistry and can be facilitated by various reagents, including strong acids (e.g., H₂SO₄, HCl) or bases (e.g., NaOH, KOH) at elevated temperatures organic-chemistry.org. Milder, enzyme-catalyzed hydrolysis methods have also been developed, which can be advantageous when sensitive functional groups are present in the molecule organic-chemistry.org.

Transamidation: This reaction involves the exchange of the amine component of the amide with another amine. Direct transamidation is challenging due to the low electrophilicity of the amide carbonyl carbon. However, catalytic methods have been developed to facilitate this process. Studies have shown that furan-2-carboxamide can undergo transamidation with various amines when catalyzed by benzoic acid in xylene at 130 °C nih.gov. This demonstrates the feasibility of modifying the propargylamino group of this compound by exchanging it with other primary or secondary amines. Another efficient, two-step, one-pot protocol involves activation of the amide with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate, which then readily reacts with an incoming amine mdpi.com.

| Reaction | Substrate | Reagents/Conditions | Products | Ref. |

| Hydrolysis | This compound | H₃O⁺ or OH⁻, heat | Furan-2-carboxylic acid + Propargylamine | organic-chemistry.org |

| Transamidation | Furan-2-carboxamide | Amine, Benzoic acid, Xylene, 130 °C | New Furan-2-carboxamide | nih.gov |

| Transamidation (2-step) | Benzofuran-2-carboxamide | 1. Boc₂O, DMAP; 2. Amine | New Benzofuran-2-carboxamide | mdpi.com |

The carbonyl group of the amide can be reduced to a methylene group (-CH₂-), converting the amide into a secondary amine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, milder and more selective methods have been developed using transition metal catalysts in combination with hydrosilanes.

For instance, platinum catalysts with reducing agents like 1,1,3,3-tetramethyldisiloxane have been shown to effectively reduce a variety of carboxamides to their corresponding amines organic-chemistry.org. This reaction tolerates many other functional groups, which would be beneficial for a molecule like this compound, preserving the furan ring and the alkyne. The application of such a method would convert this compound to N-(prop-2-yn-1-yl)-1-(furan-2-yl)methanamine.

| Substrate | Reagent/Catalyst System | Product | Ref. |

| Generic Secondary Amide | LiAlH₄ | Secondary Amine | N/A |

| Generic Secondary Amide | Pt-catalyst / Hydrosilane | Secondary Amine | organic-chemistry.org |

| This compound | Reducing Agent (e.g., LiAlH₄, Silane/Catalyst) | N-(prop-2-yn-1-yl)-1-(furan-2-yl)methanamine | Inferred |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can participate in nucleophilic substitution reactions, leading to N-alkylation and N-acylation products.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the amide nitrogen. Generally, N-alkylation of amides requires a strong base to deprotonate the amide, followed by reaction with an alkyl halide. While specific studies on the N-alkylation of this compound are not extensively documented, related furan-2-carboxamides can undergo N-alkylation. For instance, the synthesis of N,N'-disubstituted 2,5-bis(aminomethyl)furans can be achieved through the N-alkylation of amines with 2,5-furandimethanol, catalyzed by an iridium complex.

N-Acylation: This process introduces an acyl group to the amide nitrogen, forming an N-acylamide or imide. N-acylation can be achieved using acylating agents like acid chlorides or anhydrides. Phase transfer catalysis has been employed for the N-acylation of indole and phenols, and a similar approach could be applicable to furan-2-carboxamides. One reported method for the preparation of N-aryl-2-furancarboxamides involves the activation of 2-furoic acid with benzenesulfonyl chloride under solid-liquid phase transfer catalysis, which then reacts with an aromatic amine. tandfonline.com

Reactions of the Propargyl Moiety

The terminal alkyne of the propargyl group is a highly versatile functional group, enabling a variety of addition and cyclization reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, reliability, and selectivity. alfa-chemistry.com This reaction involves the [3+2] cycloaddition between a terminal alkyne, such as the one in this compound, and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.

The CuAAC reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, with rate enhancements of 107 to 108. alfa-chemistry.comorganic-chemistry.org It proceeds under mild conditions, often in aqueous solvents, and tolerates a wide array of functional groups, making it a powerful tool for bioconjugation and materials science. alfa-chemistry.comorganic-chemistry.org N-propargylamides are considered good substrates for the CuAAC reaction. nih.gov For example, N-propargyl iminosugars have been successfully used in CuAAC reactions with azide-substituted glucose building blocks to create pseudo-disaccharides. nih.gov

Table 1: Overview of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne (e.g., this compound) and an organic azide. |

| Catalyst | Copper(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. |

| Product | 1,4-disubstituted 1,2,3-triazole. |

| Key Advantages | High regioselectivity, mild reaction conditions, high yields, and broad functional group tolerance. alfa-chemistry.comorganic-chemistry.org |

The carbon-carbon triple bond of the propargyl group can undergo addition reactions with water (hydration) or amines (hydroamination).

Hydration: The addition of water across the alkyne typically follows Markovnikov's rule to yield a ketone after tautomerization of the initial enol intermediate. This reaction is often catalyzed by gold or other transition metal complexes. mdpi.com

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the alkyne. It is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. Zinc triflate has been shown to be an effective catalyst for the hydroamination of propargylamides, leading to the synthesis of substituted imidazoles through a hydroamination-cyclization sequence. rsc.org

The propargyl amide functionality is a key precursor for the synthesis of various heterocyclic compounds through metal-catalyzed cyclization reactions.

N-propargylamides are excellent substrates for intramolecular cyclization to form oxazole rings. This transformation can be catalyzed by various metals or even proceed under metal-free conditions.

Palladium-Catalyzed Cyclization: N-propargylamides can be converted to 2-substituted 5-oxazolecarbaldehydes using a catalytic amount of a Pd(II) salt in the presence of a reoxidant. This method is compatible with a wide range of aryl, heteroaryl, and alkyl propargylamides, including those with sensitive furan and pyrrole (B145914) rings. acs.org

Metal-Free Cyclization: A transition-metal-free intramolecular cyclization of N-propargylic amides can yield fluoroalkylated oxazoles. organic-chemistry.org This reaction is promoted by a base and proceeds through an allenyl intermediate. organic-chemistry.org Another metal-free approach uses (diacetoxyiodo)benzene (PIDA) as a promoter for the 5-exo-dig cyclization of N-propargylamides to produce oxazolines and oxazoles. rsc.org

Gold- and Silver-Mediated Cyclization: Gold and silver salts are also effective catalysts for the cycloisomerization of N-propargylamides to form various heterocyclic structures. nih.gov

Table 2: Selected Examples of Intramolecular Cyclization of N-Propargylamides to Oxazoles

| Catalyst/Promoter | Starting Material Type | Product Type | Reference |

|---|---|---|---|

| Pd(II) salts | N-propargylamides | 2-Substituted 5-oxazolecarbaldehydes | acs.org |

| Base (e.g., K₂CO₃, NaOMe) | N-propargylic amides | 2-Fluoroalkylated oxazoles | organic-chemistry.org |

| PhI(OAc)₂/LiI | N-propargylamides | (E)-5-Iodomethylene-2-oxazolines, Oxazole-5-carbaldehydes | rsc.org |

Annulation reactions involve the formation of a new ring onto a pre-existing molecule. The propargyl group in this compound can participate in such reactions to construct more complex polycyclic systems. For example, N-propargylamines can generate azadienes in situ, which then undergo a [4+2] annulation with active methylene compounds to produce highly functionalized 2-pyridones. acs.orgacs.org This reaction is typically promoted by a base and does not require a transition metal catalyst. acs.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne functionality of this compound is a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While direct studies on this compound are not extensively documented, the reactivity of analogous N,N-disubstituted propargylamines provides a strong precedent for its successful participation in such couplings.

A notable advancement in this area is the development of copper- and amine-free Sonogashira reaction conditions, which simplifies the reaction setup and purification. In a representative study, N,N-diethylpropargylamine, a structural analog of this compound, was coupled with a variety of aryl bromides. These reactions proceed efficiently using a palladium-aminophosphine catalyst system with a carbonate base in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction demonstrates good tolerance for both electron-donating and electron-withdrawing substituents on the aryl bromide, affording the corresponding aryl propargylamines in good to excellent yields. Given the similar electronic nature of the propargyl group, this compound is expected to undergo this transformation smoothly.

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | 0.5 | K2CO3 | THF | 65 | 8 | 92 |

| 2 | 4-Bromotoluene | 0.5 | K2CO3 | THF | 65 | 8 | 95 |

| 3 | 4-Bromoanisole | 0.5 | K2CO3 | THF | 65 | 8 | 96 |

| 4 | 4-Bromobenzonitrile | 0.5 | K2CO3 | THF | 65 | 8 | 89 |

| 5 | 1-Bromonaphthalene | 0.5 | K2CO3 | THF | 65 | 8 | 86 |

| 6 | 2-Bromotoluene | 1.0 | K2CO3 | THF | 65 | 12 | 84 |

Heck Reaction

The Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.org The application of the Heck reaction to alkynes, known as Heck alkynylation, is also a valuable transformation, though it can present unique challenges. The typical catalytic cycle involves oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkyne, and finally β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orgmagtech.com.cn

When applied to terminal alkynes like this compound, the Heck reaction can potentially lead to the formation of substituted alkynes or allenes, depending on the reaction conditions and the regioselectivity of the β-hydride elimination step. magtech.com.cn Achieving selectivity for the desired substituted alkyne product over allene formation often requires careful tuning of catalysts, ligands, and reaction parameters. Strategies to favor the desired pathway include increasing the reaction temperature or using specific ligands that influence the geometry of the palladium intermediate. magtech.com.cn While specific examples detailing the intermolecular Heck reaction of this compound are scarce in the literature, the general reactivity of terminal alkynes suggests its viability in such transformations. A generalized scheme for this reaction would involve the coupling of the alkyne with an aryl halide to yield an N-(3-arylprop-2-yn-1-yl)furan-2-carboxamide.

Radical Reactions Involving the Alkyne

The carbon-carbon triple bond in this compound is susceptible to radical addition reactions. These reactions proceed via a free-radical chain mechanism and can be initiated by thermal or photochemical decomposition of a radical initiator. The thiol-yne reaction is a prominent example of this reactivity.

Thiol-yne Radical Addition

The thiol-yne reaction, or alkyne hydrothiolation, involves the addition of a thiol (R-SH) across the alkyne. wikipedia.org The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), which generates a thiyl radical (RS•). This radical then adds to the alkyne of this compound.

The mechanism proceeds in two potential steps:

Mono-addition: The initial thiyl radical adds to the terminal alkyne, typically in an anti-Markovnikov fashion, to form a vinyl sulfide radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the vinyl sulfide product and regenerating the thiyl radical to continue the chain reaction. This first addition often results in a mixture of (E/Z)-alkenyl sulfide isomers. wikipedia.org

Di-addition: The vinyl sulfide product from the first step contains a remaining double bond that can react with a second thiyl radical. This subsequent addition and hydrogen abstraction yields a dithioether product. wikipedia.org

The selectivity between mono- and di-addition can be controlled by the stoichiometry of the reactants. Using an excess of the alkyne favors the mono-addition product, while an excess of the thiol drives the reaction towards the dithioether.

Studies on the radical addition of arenethiols to ynamides, which are structurally related to N-propargylamides, demonstrate the feasibility and selectivity of this reaction. For instance, the AIBN-initiated reaction of various substituted thiophenols with N-phenyl-N-(prop-2-yn-1-yl)acetamide results in the selective formation of the (Z)-mono-adduct, showcasing the high stereoselectivity achievable in these transformations.

| Entry | Thiol | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Thiophenol | Benzene | 80 | 2 | (Z)-N-(3-(phenylthio)allyl)acetamide | 92 |

| 2 | 4-Methylthiophenol | Benzene | 80 | 2 | (Z)-N-(3-(p-tolylthio)allyl)acetamide | 94 |

| 3 | 4-Methoxythiophenol | Benzene | 80 | 2 | (Z)-N-(3-((4-methoxyphenyl)thio)allyl)acetamide | 90 |

| 4 | 4-Chlorothiophenol | Benzene | 80 | 2 | (Z)-N-(3-((4-chlorophenyl)thio)allyl)acetamide | 88 |

| 5 | 2-Naphthalenethiol | Benzene | 80 | 2 | (Z)-N-(3-(naphthalen-2-ylthio)allyl)acetamide | 91 |

Structural Modifications and Derivatization of N Propargylfuran 2 Carboxamide

Systematic Structural Variation Strategies

Systematic structural variation involves a methodical approach to designing and synthesizing analogs of N-Propargylfuran-2-carboxamide. This allows for a comprehensive understanding of the structure-activity relationships (SAR), guiding the development of new compounds with improved properties.

The furan (B31954) ring is a crucial component of this compound and a prime target for structural modification. Introducing various substituents onto the furan ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. Common modifications include the addition of alkyl, halogen, or nitro groups. For instance, the synthesis of derivatives with substituents at the 5-position of the furan ring can be achieved by starting with appropriately substituted 5-substituted-furan-2-carboxylic acids.

Bioisosteric replacement is another important strategy, where the furan ring is replaced by other five- or six-membered aromatic or heteroaromatic rings. This approach aims to retain or improve the desired biological activity while potentially altering other properties like metabolism or toxicity. Examples of bioisosteres for the furan ring could include thiophene (B33073), pyrrole (B145914), or even a phenyl ring. This design concept has been explored in the broader class of furan-2-carboxamides, where the furanone ring has been replaced by a furan-2-carboxamide moiety to enhance biological activity. nih.govnih.govnih.gov

Table 1: Examples of Furan Ring Modifications

| Modification Type | Example of Modification | Potential Impact |

|---|---|---|

| Substituent Addition | Introduction of a methyl group at the 5-position | Increased lipophilicity |

| Addition of a nitro group at the 5-position | Altered electronic properties | |

| Bioisosteric Replacement | Replacement of the furan ring with a thiophene ring | Modified metabolic stability |

Furthermore, the amide linkage can be incorporated into a larger peptide chain. By coupling the furan-2-carboxylic acid moiety to an amino acid or a peptide, new hybrid molecules with potentially novel biological activities can be generated. This approach leverages the principles of peptide chemistry to create more complex derivatives.

Table 2: Examples of Amide Nitrogen Modifications

| Modification Type | Example of Modification | Potential Impact |

|---|---|---|

| N-Substitution | N-methylation | Reduced hydrogen bond donating ability |

| N-benzylation | Increased steric bulk and hydrophobicity | |

| Peptide Linkage | Coupling with an amino acid (e.g., glycine) | Increased polarity and potential for new biological interactions |

The propargyl group is a defining feature of this compound, and its modification can lead to significant changes in the molecule's reactivity and biological target interactions. Altering the length of the alkyne chain, for instance by synthesizing homopropargyl or bishomopropargyl analogs, can change the spatial orientation of the terminal alkyne.

Additionally, functional groups can be introduced along the propargyl chain. For example, a hydroxyl group could be added to increase polarity, or a phenyl group could be incorporated to introduce aromatic interactions. These modifications can be achieved through multi-step synthetic routes starting from functionalized propargylamines.

Table 3: Examples of Propargyl Chain Alterations

| Modification Type | Example of Modification | Potential Impact |

|---|---|---|

| Chain Length Variation | Homopropargyl (but-3-yn-1-yl) group | Altered distance and geometry of the alkyne |

| Functional Group Addition | Introduction of a terminal trimethylsilyl (B98337) (TMS) group | Protection of the terminal alkyne and increased lipophilicity |

Synthesis of this compound Analogs

The synthesis of analogs of this compound relies on a variety of synthetic methodologies, from high-throughput library synthesis to precise enantioselective approaches for creating chiral derivatives.

Library synthesis, a cornerstone of combinatorial chemistry, enables the rapid generation of a large number of structurally related compounds for screening purposes. For this compound analogs, a diversity-oriented synthesis approach can be employed. nih.govnih.gov This could involve a split-pool strategy where a solid support is functionalized with a variety of furan-2-carboxylic acid derivatives. In subsequent steps, different propargylamines or other amines are coupled to the solid-supported acids, followed by cleavage from the support to yield a library of N-substituted furan-2-carboxamides. This high-throughput method is invaluable for exploring a wide chemical space in the search for new lead compounds.

The introduction of chirality into this compound analogs can have profound effects on their biological activity, as enantiomers often exhibit different interactions with chiral biological targets such as enzymes and receptors. Chiral analogs can be synthesized through several enantioselective methods.

One approach is to use a chiral starting material, such as a chiral propargylamine (B41283), in the coupling reaction with furan-2-carbonyl chloride. Alternatively, an asymmetric catalytic reaction can be employed to create a stereocenter during the synthesis. For example, an asymmetric reduction of a ketone precursor to a chiral alcohol on the propargyl chain could be a key step. The synthesis of chiral benzofuran-fused N-heterocycles has been achieved using chiral squaramide catalysts, demonstrating the potential for catalyst-controlled enantioselective synthesis in related systems. nih.gov

Structure-Activity Relationship (SAR) Studies in Academic Contexts

While specific and extensive SAR studies focused solely on this compound are not widely documented in publicly available literature, the broader class of furan-2-carboxamide derivatives has been the subject of investigations, providing valuable insights into the potential pharmacophoric contributions of its constituent parts.

Identification of Key Pharmacophoric Elements (when applicable to in vitro studies)

In studies of related furan-2-carboxamide derivatives, several key pharmacophoric elements have been identified that likely contribute to their biological activities. The furan ring itself, as an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. The carboxamide linkage is a crucial hydrogen bond donor and acceptor, often playing a pivotal role in anchoring a molecule within a receptor's binding site.

The N-propargyl group is a particularly interesting feature. The terminal alkyne is a versatile functional group that can participate in a range of chemical reactions, including "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is often employed in bioconjugation and the synthesis of more complex molecules. The presence of this group suggests that derivatives of this compound could be designed as covalent inhibitors or probes, where the alkyne moiety reacts with a nucleophilic residue in a target protein.

In broader studies of carboxamide derivatives, the nature of the substituent on the amide nitrogen has been shown to significantly influence biological activity. For instance, in a series of carbamothioyl-furan-2-carboxamide derivatives, substitutions on an aromatic ring attached to the amide nitrogen impacted their anti-cancer and anti-microbial potential, indicating the importance of this region for activity. It is plausible that modifications to the propargyl group, such as the introduction of substituents on the terminal carbon, could similarly modulate the biological profile of this compound.

Elucidation of Conformational Preferences for Ligand-Target Interactions

Computational modeling and spectroscopic techniques are often employed to understand the conformational preferences of such molecules. For related furan-2-carboxamide structures, studies have shown that the relative orientation of the furan ring and the amide group can influence binding affinity to target proteins. The propargyl group, being relatively linear, will project away from the core of the molecule, and its orientation will be critical for potential interactions with specific pockets or residues within a binding site. The specific conformational preferences would ultimately depend on the environment, be it in solution or within the confines of a protein's active site.

Impact of Substituents on Reaction Profiles and Synthetic Efficiency

The synthesis of this compound itself is straightforward, typically involving the acylation of propargylamine with furan-2-carbonyl chloride or the coupling of furan-2-carboxylic acid with propargylamine using a suitable coupling agent. The efficiency of this synthesis can be influenced by the choice of reagents and reaction conditions.

Substituents on the furan ring would primarily affect the reactivity of the carboxylic acid precursor. Electron-donating groups on the furan ring would generally decrease the electrophilicity of the carbonyl carbon, potentially slowing down the amidation reaction. Conversely, electron-withdrawing groups would enhance the reactivity of the carboxylic acid derivative, facilitating the reaction.

The true impact of substituents becomes more apparent in the subsequent derivatization of the N-propargyl group. The reactivity of the terminal alkyne is generally robust, but steric hindrance near the alkyne, introduced by bulky substituents on either the furan ring or the propargyl chain itself, could impede its participation in reactions like cycloadditions or metal-catalyzed couplings.

Computational and Theoretical Studies of N Propargylfuran 2 Carboxamide

Quantum Chemical Calculations

Electronic Structure and Bonding Analysis

No published data are available.

Frontier Molecular Orbital (FMO) Theory Applications

No published data are available.

Conformational Analysis and Molecular Dynamics Simulations

Preferred Conformations in Solution and Gas Phase

No published data are available.

Flexibility of the Propargyl and Amide Linkages

No published data are available.

Reaction Mechanism Elucidation via Computational Modeling

No published data are available.

Transition State Characterization for Key Transformations

While specific studies detailing the transition state characterization for reactions involving N-Propargylfuran-2-carboxamide are not extensively available, the general principles of computational chemistry can be applied to understand its key transformations. Density Functional Theory (DFT) is a common method used to locate and characterize transition states. For a hypothetical transformation, such as a cycloaddition reaction involving the propargyl group, computational methods would be employed to identify the geometry of the transition state, its energy, and its vibrational frequencies. youtube.com The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state. youtube.com

For example, in related furan (B31954) derivatives, DFT calculations have been used to explore the energy surfaces of cycloaddition reactions, identifying the transition states and intermediates. pku.edu.cn These studies reveal the energetic barriers and the preferred reaction pathways. Similar approaches could elucidate the reactivity of the propargyl group in this compound, providing insights into potential synthetic applications.

Table 1: Hypothetical Transition State Parameters for a Cycloaddition Reaction

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 20-30 kcal/mol |

| Key Bond Distances | Distances of forming/breaking bonds in the transition state geometry. | 1.8 - 2.2 Å |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate at the transition state. | -200 to -400 cm⁻¹ |

Energy Profiles of Catalytic Cycles

Computational studies are instrumental in mapping the energy profiles of catalytic cycles. researchgate.net For reactions involving this compound, such as a metal-catalyzed coupling or isomerization, DFT calculations can be used to determine the energies of all reactants, intermediates, transition states, and products. nih.gov This allows for the construction of a detailed energy profile that reveals the rate-determining step of the reaction and provides insights into the role of the catalyst. umn.educhemrxiv.org

The energy profile helps in understanding the mechanism of the catalytic reaction and can guide the optimization of reaction conditions or the design of more efficient catalysts. nih.gov For instance, understanding the energy landscape of a catalytic cycle can help explain the observed regio- and stereoselectivity of a reaction. researchgate.net

Molecular Docking and Simulation Studies for Target Interactions (Non-Clinical)

Molecular docking and simulation are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. These methods are crucial in the early stages of drug discovery.

Prediction of Binding Modes with Hypothetical or Known Biochemical Targets

Molecular docking simulations can predict the preferred orientation of this compound when it binds to a hypothetical or known biochemical target. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. mdpi.com Studies on similar furan-2-carboxamide derivatives have successfully used molecular docking to predict their binding modes within the active sites of various enzymes. nih.govresearchgate.netnih.gov For example, docking studies on furan-2-carboxamides have suggested their potential to interact with targets like the LasR protein in Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov

The predicted binding mode provides a structural hypothesis for the molecule's mechanism of action and can guide the design of analogs with improved binding affinity.

Analysis of Ligand-Target Interactions (e.g., hydrogen bonding, hydrophobic interactions)

Once a binding mode is predicted, a detailed analysis of the interactions between this compound and the target can be performed. These interactions are critical for the stability of the ligand-target complex. Common interactions include:

Hydrogen Bonding: The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in the target's binding site. nih.govresearchgate.net

Hydrophobic Interactions: The furan ring and the propargyl group can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-stacking: The aromatic furan ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular dynamics simulations can further refine the docked pose and provide a more dynamic picture of the ligand-target interactions over time, assessing the stability of the complex. researchgate.netnih.gov

Table 2: Potential Ligand-Target Interactions for this compound

| Interaction Type | Functional Group (Ligand) | Potential Interacting Residues (Target) |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Amide C=O, Furan Oxygen | Arg, Lys, His, Ser, Thr, Main-chain N-H |

| Hydrophobic | Furan Ring, Propargyl Group | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-stacking | Furan Ring | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

Development of Predictive Models for In Vitro Biological Activities

To develop a QSAR model for a series of furan-2-carboxamide derivatives, including this compound, a dataset of compounds with their measured in vitro biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, surface area, volume.

Physicochemical: LogP (lipophilicity), molar refractivity.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²).

Such a model can then be used to predict the biological activity of new, untested furan-2-carboxamide derivatives, thereby prioritizing the synthesis of compounds with potentially higher potency. QSAR studies on furan-3-carboxamides have demonstrated the utility of this approach in understanding the structure-activity relationships for antimicrobial activity. nih.gov

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |

Identification of Descriptors Correlating with Observed Effects

In the field of computational chemistry and quantitative structure-activity relationship (QSAR) studies, molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov These descriptors are crucial for developing predictive models that correlate the structural or physicochemical features of a compound with its biological activity or other observed effects. For this compound and its analogs, various computational studies have sought to identify key descriptors that govern their efficacy.

Theoretical investigations, often employing methods like Density Functional Theory (DFT), provide insights into the electronic and structural properties of molecules. iucr.org These studies can elucidate parameters such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. iucr.org Such electronic descriptors are fundamental in understanding how a molecule like this compound might interact with biological targets. For instance, the energies of the HOMO and LUMO orbitals can indicate a molecule's reactivity and its ability to participate in charge-transfer interactions.

QSAR studies on related carboxamide derivatives have successfully identified a range of descriptors that correlate with their biological activities. rfppl.co.inmedcraveonline.com These descriptors can be broadly categorized into physicochemical, topological, and electronic parameters. nih.gov While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles from studies on analogous compounds can be extrapolated.

Physicochemical Descriptors:

Physicochemical properties play a significant role in the pharmacokinetic and pharmacodynamic profiles of a compound. Key descriptors in this category include:

LogP (Partition Coefficient): This descriptor measures the lipophilicity of a molecule, which influences its ability to cross cell membranes. For carboxamide derivatives, lipophilicity has been shown to be a critical factor in their antimicrobial activity. mdpi.com

Molar Refractivity (MR): MR is related to the volume of a molecule and its polarizability. It can be indicative of the types of intermolecular interactions a molecule can form. nih.gov

Molecular Weight (MW): The size of a molecule can affect its diffusion and binding to a target site. nih.gov

Topological Descriptors:

These descriptors are derived from the two-dimensional representation of a molecule and provide information about its size, shape, and branching. Examples include:

Kappa Shape Indices (e.g., kappa1): These indices encode information about the degree of star-graph-likeness and centricity of a molecule. rfppl.co.in

Topological Indices (e.g., T_C_C_5): These can represent the number of carbon atoms separated by a specific bond distance, providing insight into the molecular framework. rfppl.co.in

Electronic Descriptors:

Electronic descriptors quantify the electronic aspects of a molecule, which are crucial for receptor binding and chemical reactivity. These are often calculated using quantum chemical methods.

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of molecular stability.

Dipole Moment: This descriptor provides information about the polarity of a molecule, which can influence its solubility and binding orientation.

The correlation of these descriptors with the observed effects of this compound and its analogs is typically established through statistical methods like multiple linear regression. nih.govmedcraveonline.com The resulting QSAR models can be predictive tools for designing new derivatives with enhanced activity.

Below are interactive data tables summarizing the types of descriptors and their potential correlations with the biological activities of carboxamide derivatives, based on findings from related compounds.

Table 1: Physicochemical Descriptors and Their Correlated Effects

| Descriptor | Description | Potential Correlated Effect |

|---|---|---|

| LogP | Measure of lipophilicity. | Antimicrobial and antibiofilm activity. mdpi.comnih.gov |

| Molar Refractivity (MR) | Molecular volume and polarizability. nih.gov | Binding affinity to target proteins. |

| Molecular Weight (MW) | Sum of the atomic weights of all atoms in a molecule. nih.gov | Bioavailability and pharmacokinetics. |

Table 2: Topological and Electronic Descriptors and Their Correlated Effects

| Descriptor | Description | Potential Correlated Effect |

|---|---|---|

| Kappa Shape Indices | Describe molecular shape. rfppl.co.in | Receptor antagonism. rfppl.co.in |

| Topological Indices | Numerical values associated with molecular graphs. rfppl.co.in | Androgen antagonistic activity. rfppl.co.in |

| HOMO/LUMO Energy | Energies of frontier molecular orbitals. | Chemical reactivity and stability. |

| Dipole Moment | Measure of molecular polarity. | Solubility and binding interactions. |

Biomolecular Interactions and Mechanistic Insights of N Propargylfuran 2 Carboxamide Excluding Clinical Human Trial Data and Safety Profiles

Enzyme Inhibition and Modulation Studies in vitro

No studies detailing the in vitro enzyme inhibition or modulation by N-Propargylfuran-2-carboxamide were identified.

Investigation of Specific Enzyme Targets (e.g., Cholinesterases, MAO-B)

There is no available research investigating the specific enzyme targets of this compound, including but not limited to cholinesterases or monoamine oxidase B (MAO-B).

Determination of Inhibition Constants (IC50, Ki) and Mechanism of Inhibition

Due to the absence of enzyme inhibition studies, no inhibition constants (IC50, Ki) or details on the mechanism of inhibition for this compound have been determined or reported in the reviewed literature.

Crystallographic or Cryo-EM Analysis of Ligand-Enzyme Complexes (if available)

No crystallographic or cryo-electron microscopy (Cryo-EM) analyses of this compound in complex with any enzyme are available.

Receptor Binding Assays in vitro (Non-Clinical)

No non-clinical in vitro receptor binding assays have been reported for this compound.

Affinity and Selectivity Profiling against Receptor Panels

Information regarding the affinity and selectivity profile of this compound against any panel of receptors is not available in the scientific literature.

Exploration of Allosteric Modulation

There is no published evidence to suggest or explore the potential allosteric modulation of any receptor by this compound.

Interactions with Nucleic Acids and Proteins in vitro

No publicly available studies have investigated the direct binding interactions of this compound with DNA or RNA. The affinity, sequence specificity, and mode of binding (e.g., intercalation, groove binding) of this compound to nucleic acids have not been determined.

There is currently no evidence to suggest that this compound functions as a modulator of protein-protein interactions. Studies to screen for its ability to inhibit or stabilize specific PPIs have not been reported.

Applications in Chemical Biology and Material Science Excluding Clinical/therapeutic Applications

Utilization as a Synthetic Scaffold in Molecular Design

The inherent structural features of N-Propargylfuran-2-carboxamide make it an attractive scaffold for the design and synthesis of more complex molecules. The furan (B31954) ring provides a rigid, planar core, while the propargyl group offers a site for specific and efficient chemical reactions.

In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is capable of serving as a ligand for multiple biological targets. researchgate.netmdpi.com Heterocyclic structures, such as the furan ring present in this compound, are frequently identified as components of privileged scaffolds. mdpi.com The strategy of using such core structures allows for the generation of compound collections, or libraries, with a higher probability of finding molecules with desired biological activities. researchgate.netnih.gov